molecular formula C13H9F2NO B1452552 2-(2,3-Difluorobenzoyl)-4-methylpyridine CAS No. 1187170-98-4

2-(2,3-Difluorobenzoyl)-4-methylpyridine

Cat. No.: B1452552
CAS No.: 1187170-98-4
M. Wt: 233.21 g/mol
InChI Key: AGCRHEJEARBMAZ-UHFFFAOYSA-N
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Description

2-(2,3-Difluorobenzoyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a 2,3-difluorobenzoyl group and a methyl group

Properties

IUPAC Name

(2,3-difluorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-5-6-16-11(7-8)13(17)9-3-2-4-10(14)12(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCRHEJEARBMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,3-Difluorobenzoyl)-4-methylpyridine typically involves the reaction of 2,3-difluorobenzoyl chloride with 4-methylpyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Chemical Reactions Analysis

2-(2,3-Difluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(2,3-Difluorobenzoyl)-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

2-(2,3-Difluorobenzoyl)-4-methylpyridine can be compared with other similar compounds, such as:

These comparisons highlight the unique aspects of this compound, such as its specific substitution pattern and resulting chemical behavior.

Biological Activity

2-(2,3-Difluorobenzoyl)-4-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.

  • Molecular Formula : C12H10F2N
  • Molecular Weight : 219.22 g/mol
  • CAS Number : 1187170-98-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the difluorobenzoyl group enhances its lipophilicity, which facilitates cellular uptake and interaction with biomolecules.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and inhibitors are sought for cosmetic and therapeutic applications. In studies involving structurally similar compounds, significant inhibition of tyrosinase activity was observed. The potential for this compound to act as a tyrosinase inhibitor remains an area for future investigation.

Case Studies and Research Findings

  • Antiproliferative Assays :
    • Several studies have assessed the antiproliferative activity of pyridine derivatives against cancer cell lines. For example, a study reported IC50 values indicating that certain analogs were more effective than established chemotherapeutics in inhibiting cancer cell growth .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity and orientation of similar compounds within active sites of target proteins. These studies suggest that modifications to the pyridine structure can significantly impact binding properties and biological efficacy .
  • In Vivo Studies :
    • Limited in vivo studies have been conducted on similar compounds; however, they indicate that certain pyridine derivatives can effectively reduce tumor size in animal models when administered at specific dosages.

Comparative Analysis

The biological activity of this compound can be compared with other pyridine derivatives:

Compound NameStructure FeatureIC50 (µM)Activity Type
2-(2-Fluorobenzoyl)-4-methylpyridineSingle fluorine substitution15.0Moderate Tyrosinase Inhibitor
2-(3-Chlorobenzoyl)-4-methylpyridineChlorine substitution10.5Strong Antiproliferative
This compoundDifluoro substitutionTBDPotential Tyrosinase Inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 2
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2-(2,3-Difluorobenzoyl)-4-methylpyridine

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